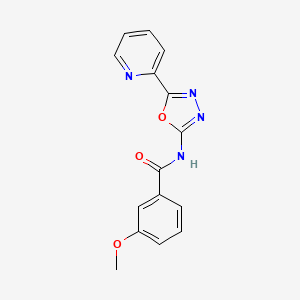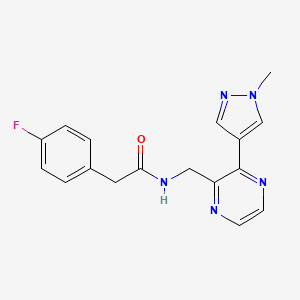![molecular formula C18H18N4O3 B2721309 N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-phenylpropanamide CAS No. 2034372-28-4](/img/structure/B2721309.png)
N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-phenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-phenylpropanamide is a complex organic molecule characterized by a pyrido[2,3-d]pyrimidine core fused with phenyl and propanamide groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-phenylpropanamide typically involves multi-step organic synthesis methods. Initial steps often include the formation of the pyrido[2,3-d]pyrimidine core through cyclization reactions. The introduction of the 3-phenylpropanamide group usually requires coupling reactions such as amide bond formation. Reaction conditions might involve catalysts, varying temperatures, and specific solvents to achieve the desired yield and purity.
Industrial Production Methods: For large-scale industrial production, continuous flow synthesis or batch processes are used. These methods focus on optimizing yield, reducing impurities, and ensuring consistent quality. Automation and process monitoring play critical roles in industrial setups to maintain efficient production and compliance with regulatory standards.
Analyse Des Réactions Chimiques
Types of Reactions: N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: : It can be oxidized to form higher oxidation state products.
Reduction: : Certain functional groups within the compound can be selectively reduced.
Substitution: : Nucleophilic substitution reactions can modify specific sites on the molecule.
Oxidation: : Hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: : Sodium borohydride or lithium aluminum hydride.
Substitution: : Halogenating agents or strong nucleophiles in aprotic solvents.
Major Products Formed: The products vary depending on the reaction type. Oxidation might yield oxidized derivatives of the parent compound, while reduction could lead to partially or fully reduced species. Substitution reactions provide modified analogs with potentially altered biochemical properties.
Applications De Recherche Scientifique
This compound finds extensive use in various scientific research fields:
Chemistry: Used as a building block for synthesizing complex organic molecules, particularly in medicinal chemistry.
Biology: Serves as a probe to study biochemical pathways and molecular interactions.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its ability to interact with biological targets.
Industry: Applied in the development of specialized chemical materials and pharmaceuticals.
Mécanisme D'action
Molecular Targets and Pathways: The compound interacts with specific enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to downstream effects in cellular signaling pathways, influencing various biological processes.
Comparaison Avec Des Composés Similaires
Compared to other pyrido[2,3-d]pyrimidine derivatives, N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-phenylpropanamide stands out due to its unique combination of functional groups that enhance its chemical reactivity and biological activity.
Similar Compounds:2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin analogs
Phenylpropanamide derivatives
Other pyrimidine-based compounds
This compound is a fascinating compound with diverse applications and unique chemical properties, making it a valuable tool in both scientific research and industrial applications.
Propriétés
IUPAC Name |
N-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c23-15(9-8-13-5-2-1-3-6-13)19-11-12-22-17(24)14-7-4-10-20-16(14)21-18(22)25/h1-7,10H,8-9,11-12H2,(H,19,23)(H,20,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYZTWXXIUNABSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NCCN2C(=O)C3=C(NC2=O)N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Methyl (4S,5R,9R,13R)-5,9-dimethyl-10,14-dioxotricyclo[11.2.1.04,9]hexadec-1(15)-ene-5-carboxylate](/img/structure/B2721238.png)
![[(1R,2R)-2-[3-(Trifluoromethyl)phenyl]cyclopropyl]methanamine;hydrochloride](/img/structure/B2721240.png)
![N-(2-chloro-6-methylphenyl)-2-{5-methyl-3-oxo-7-phenyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide](/img/structure/B2721245.png)

![4-[2-(3-Chlorophenyl)ethyl]piperidine](/img/structure/B2721248.png)
